molecular formula C15H19BN2O2 B13462035 4-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline

4-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline

Cat. No.: B13462035
M. Wt: 270.14 g/mol
InChI Key: TVEOGCZJUBLBQX-UHFFFAOYSA-N
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Description

4-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline is a boron-containing heterocyclic compound It is characterized by the presence of a quinazoline core substituted with a methyl group at the 4-position and a tetramethyl-1,3,2-dioxaborolan-2-yl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid with formamide or its derivatives under acidic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or methyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, where the boron-containing group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinazoline derivatives with oxidized functional groups.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Substituted quinazoline derivatives with various functional groups replacing the boron-containing group.

Scientific Research Applications

4-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline depends on its application:

    In Organic Synthesis: Acts as a boron source in cross-coupling reactions, where the boron atom facilitates the formation of carbon-carbon bonds through the formation of a boronate ester intermediate.

    In Medicine: The boron atom can interact with biological molecules, potentially leading to the formation of reactive oxygen species (ROS) under neutron irradiation in BNCT, causing selective damage to cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline is unique due to its quinazoline core, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of complex organic molecules and potential therapeutic agents.

Properties

Molecular Formula

C15H19BN2O2

Molecular Weight

270.14 g/mol

IUPAC Name

4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline

InChI

InChI=1S/C15H19BN2O2/c1-10-12-8-11(6-7-13(12)18-9-17-10)16-19-14(2,3)15(4,5)20-16/h6-9H,1-5H3

InChI Key

TVEOGCZJUBLBQX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=CN=C3C=C2)C

Origin of Product

United States

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